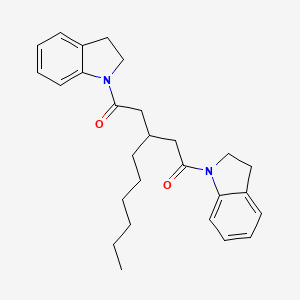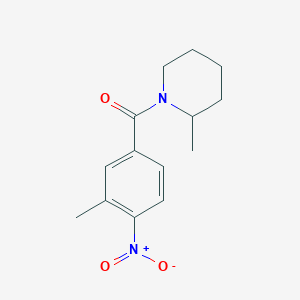![molecular formula C26H30N4O4S2 B11635644 Pentyl 2-{[4-(4-methoxyphenyl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate](/img/structure/B11635644.png)
Pentyl 2-{[4-(4-methoxyphenyl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-{[4-(4-metoxifenil)-5-oxo-4,5,7,8,9,10-hexahidro-6H-ciclohepta[4,5]tieno[3,2-E][1,2,4]triazolo[4,3-A]pirimidin-1-IL]sulfanil}acetato de pentilo es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[4-(4-metoxifenil)-5-oxo-4,5,7,8,9,10-hexahidro-6H-ciclohepta[4,5]tieno[3,2-E][1,2,4]triazolo[4,3-A]pirimidin-1-IL]sulfanil}acetato de pentilo implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave generalmente incluyen:
Formación del anillo triazol: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción del grupo tieno: Este paso implica la formación del anillo tieno, lo que se puede hacer a través de una reacción de ciclización.
Unión del grupo metoxifenil:
Formación del éster de pentilo: El paso final implica la esterificación para formar el éster de pentilo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y pueden mejorar la eficiencia de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-{[4-(4-metoxifenil)-5-oxo-4,5,7,8,9,10-hexahidro-6H-ciclohepta[4,5]tieno[3,2-E][1,2,4]triazolo[4,3-A]pirimidin-1-IL]sulfanil}acetato de pentilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar varios productos de oxidación.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, según las condiciones.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción pueden variar ampliamente, pero normalmente implican temperaturas y presiones controladas para garantizar la vía de reacción deseada.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química medicinal: La estructura única del compuesto lo convierte en un candidato para el desarrollo de fármacos, particularmente en las áreas de investigación anticancerígena y antimicrobiana.
Ciencia de materiales: Las propiedades del compuesto podrían ser útiles en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Investigación biológica: El compuesto podría utilizarse como una sonda para estudiar varios procesos biológicos, particularmente aquellos que involucran los grupos funcionales presentes en el compuesto.
Mecanismo De Acción
El mecanismo de acción del 2-{[4-(4-metoxifenil)-5-oxo-4,5,7,8,9,10-hexahidro-6H-ciclohepta[4,5]tieno[3,2-E][1,2,4]triazolo[4,3-A]pirimidin-1-IL]sulfanil}acetato de pentilo implica su interacción con objetivos moleculares específicos. La estructura del compuesto le permite unirse a varias enzimas y receptores, potencialmente inhibiendo su actividad. Esta unión puede interrumpir los procesos celulares normales, lo que lleva a los efectos biológicos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Fluconazol: Un agente antifúngico triazol con una estructura de anillo triazol similar.
Voriconazol: Otro antifúngico triazol con una estructura central similar.
Trazodona: Un antidepresivo que también contiene un anillo triazol.
Unicidad
El 2-{[4-(4-metoxifenil)-5-oxo-4,5,7,8,9,10-hexahidro-6H-ciclohepta[4,5]tieno[3,2-E][1,2,4]triazolo[4,3-A]pirimidin-1-IL]sulfanil}acetato de pentilo es único debido a su combinación de grupos funcionales y su potencial para diversas aplicaciones. Su estructura permite una amplia gama de modificaciones químicas, lo que lo convierte en un compuesto versátil para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C26H30N4O4S2 |
|---|---|
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
pentyl 2-[[16-(4-methoxyphenyl)-17-oxo-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.011,15]heptadeca-1(10),2(8),12,14-tetraen-12-yl]sulfanyl]acetate |
InChI |
InChI=1S/C26H30N4O4S2/c1-3-4-8-15-34-21(31)16-35-26-28-27-25-29(17-11-13-18(33-2)14-12-17)23(32)22-19-9-6-5-7-10-20(19)36-24(22)30(25)26/h11-14H,3-10,15-16H2,1-2H3 |
Clave InChI |
XZKXXWANECRXKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)CSC1=NN=C2N1C3=C(C4=C(S3)CCCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B11635565.png)

![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl acetate](/img/structure/B11635568.png)
![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635569.png)
![12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11635575.png)
![7-[(4-ethenylbenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11635587.png)



![(2Z)-6-benzyl-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11635602.png)
![2-(4-methoxyphenoxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B11635608.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-methylbenzamide](/img/structure/B11635613.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635617.png)
![4-({2-(4-bromophenyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11635622.png)
